molecular formula C12H14N2O3 B8479079 2-(2-Phthalimidoethylamino)ethanol

2-(2-Phthalimidoethylamino)ethanol

Cat. No.: B8479079
M. Wt: 234.25 g/mol
InChI Key: WQSJERNHUMXCBI-UHFFFAOYSA-N
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Description

2-(2-Phthalimidoethylamino)ethanol is an ethanolamine derivative featuring a phthalimide-protected ethylamino group. The phthalimide moiety (a bicyclic structure derived from phthalic anhydride) acts as a protective group for the amine, reducing its basicity and altering its chemical reactivity. The systematic name reflects its substituents: an ethanol backbone with a 2-(phthalimidoethyl)amino group. Such compounds are often utilized in organic synthesis, particularly where selective amine protection is required, or in pharmaceuticals to modulate solubility and stability .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-[2-(2-hydroxyethylamino)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C12H14N2O3/c15-8-6-13-5-7-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,13,15H,5-8H2

InChI Key

WQSJERNHUMXCBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCNCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

2-(Diethylamino)ethanol (DEAE)
  • Molecular Formula: C₆H₁₅NO
  • Molecular Weight : 117.19 g/mol
  • CAS No.: 100-37-8
  • Key Features : Tertiary amine with two ethyl groups and a hydroxyl group.
  • Properties : Liquid at room temperature, miscible with water, weak ammonia odor.
  • Applications : Corrosion inhibition, surfactant synthesis, and gas treating due to its basicity .
  • Comparison: DEAE’s electron-donating ethyl groups enhance its basicity and hydrophobicity compared to 2-(2-Phthalimidoethylamino)ethanol. The phthalimide group in the latter reduces amine reactivity and increases steric bulk, likely lowering water solubility .
2-(Methylamino)ethanol
  • Molecular Formula: C₃H₉NO
  • Molecular Weight : 75.11 g/mol
  • CAS No.: 109-83-1
  • Key Features : Primary amine with a methyl substituent.
  • Properties : Colorless liquid, soluble in water.
  • Applications : Intermediate in pharmaceuticals and agrochemicals.
  • Comparison: The unprotected primary amine in 2-(Methylamino)ethanol increases its reactivity in nucleophilic reactions compared to the phthalimide-protected derivative. The methyl group provides minimal steric hindrance, enhancing solubility .
2-(2-Aminoethylamino)ethanol
  • Molecular Formula : C₄H₁₂N₂O
  • Molecular Weight : 104.15 g/mol
  • CAS No.: 111-41-1
  • Key Features : Contains both primary and secondary amines.
  • Properties : Lachrymator, soluble in water.
  • Applications : Chelating agent, crosslinker in polymers, and industrial uses.
  • Comparison: The dual amine groups in this compound enable coordination chemistry and crosslinking, whereas the phthalimide group in this compound limits such interactions, favoring stability in acidic conditions .
2-((2-Methoxyethyl)(methyl)amino)ethanol
  • Molecular Formula: C₆H₁₅NO₂
  • Molecular Weight : 133.19 g/mol
  • Key Features : Tertiary amine with a methoxyethyl group.
  • Properties : Synthesized via alkylation reactions; used as a solvent in catalytic systems.
  • Comparison: The ether linkage in this compound enhances polarity compared to the phthalimido derivative.

Reactivity and Stability

  • Phthalimido Group Impact: The phthalimide group in this compound is electron-withdrawing, reducing the basicity of the adjacent amine. This contrasts with DEAE’s electron-donating ethyl groups, which increase basicity. The phthalimide’s aromaticity also enhances thermal stability, making the compound less volatile than simpler ethanolamines .
  • Amine Protection: Unlike 2-(2-Aminoethylamino)ethanol, which has reactive primary and secondary amines, the phthalimide group in the target compound prevents undesired side reactions, making it suitable for stepwise synthesis in drug development .

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